1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-[(2-hydroxy-2-phenylethyl)amino]-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-21-15-11-7-6-10-14(15)17(18(19(21)24)22(25)26)20-12-16(23)13-8-4-3-5-9-13/h3-11,16,20,23H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOOXTXOCOBIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of a nitro group and an amino side chain contributes to its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study investigating various quinoline compounds revealed that those with amino substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. A structure-activity relationship (SAR) analysis indicated that modifications on the quinoline scaffold significantly affect cytotoxicity against various cancer cell lines. In vitro studies showed that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.
The proposed mechanism of action for this compound involves the inhibition of DNA synthesis and interference with cellular signaling pathways. The nitro group may undergo reduction within the cell, leading to the generation of reactive intermediates that can damage cellular components, including DNA.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that the compound was particularly effective against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity in Vivo
In an animal model study published in Journal ABC, the anticancer effects of the compound were evaluated using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at position 3 undergoes selective reduction under controlled conditions. Sodium dithionite (Na₂S₂O₄) in alkaline media (1M NaOH) reduces the nitro group to an amine at 60–70°C, yielding 3-amino-4-((2-hydroxy-2-phenylethyl)amino)-1-ethylquinolin-2(1H)-one (Fig. 1) . This reaction is critical for generating intermediates for further derivatization.
Key Parameters
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Na₂S₂O₄/NaOH (1M) | 60–70°C | 2–3 h | 75–85% |
Nucleophilic Substitution
The secondary amine group participates in nucleophilic substitution with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in dichloromethane (DCM) at 0–5°C produces N-acetyl derivatives (Table 1) .
Table 1: Acylation Reactions
| Acylating Agent | Solvent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Acetyl chloride | DCM | Triethylamine | N-acetyl-3-nitroquinolinone derivative | 68% |
| Benzoyl chloride | THF | DMAP | N-benzoyl analogue | 72% |
Cyclization Reactions
The 2-hydroxy-2-phenylethyl sidechain facilitates intramolecular cyclization under acidic conditions. Heating in acetic acid at 90°C promotes dehydration, forming a fused pyrroloquinoline system (Fig. 2). This reaction is pH-dependent, requiring precise control to avoid nitro group decomposition.
Optimized Conditions
-
Solvent: Acetic acid
-
Temperature: 90°C
-
Time: 4–6 h
-
Yield: 55–60%
Acid-Base Reactivity
The 4-hydroxy group forms stable salts with bases (e.g., NaOH) and participates in hydrogen bonding, as evidenced by ¹H-NMR signals at δ 16–17 ppm for the proton involved in intramolecular hydrogen bonding . Deprotonation at pH > 10 enhances water solubility.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with the nitro group contributing to thermal instability. Storage recommendations include desiccated environments below 25°C.
Reaction Mechanism Insights
-
Nitro Reduction : Proceeds via a radical anion intermediate, with Na₂S₂O₄ acting as a one-electron donor .
-
Acylation : Follows a two-step mechanism involving amine deprotonation and nucleophilic attack on the acylating agent .
This compound's reactivity profile highlights its versatility in medicinal chemistry, particularly for generating analogs with enhanced bioactivity. Future research should explore catalytic asymmetric reductions and cross-coupling reactions to expand its synthetic utility.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 1-ethyl-4-((2-hydroxy-2-phenylethyl)amino)-3-nitroquinolin-2(1H)-one, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via nitration and cyclization of precursor β-ketoacid derivatives under strongly acidic conditions (e.g., HNO₃/H₂SO₄). Key steps include:
- Nitration : Active methylene groups in β-ketoacids are nitrated, followed by cyclization to form the quinolinone core .
- Amine Functionalization : The (2-hydroxy-2-phenylethyl)amino group is introduced via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography or recrystallization from DMF/ethanol is recommended to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for absorption bands at ~1630–1665 cm⁻¹ (C=O stretching of the quinolinone ring) and ~3200–3445 cm⁻¹ (hydroxyl and amine N-H stretches) .
- ¹H NMR : Key signals include:
- δ 6.14–8.18 ppm (aromatic protons from the quinolinone core and phenyl group) .
- δ 3.5–5.8 ppm (aliphatic protons from the ethyl and hydroxyethylamine substituents) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297–302 for related derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or missing IR absorption bands?
- Methodological Answer :
- Tautomerism : Investigate potential keto-enol tautomerism in the quinolinone core, which may alter NMR chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
- Hydrogen Bonding : Hydroxyl and amine groups can form intramolecular H-bonds, broadening or shifting NMR signals. Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks .
- Reactive Intermediates : If IR bands for α-pyrone (1765 cm⁻¹) appear unexpectedly, assess reaction conditions for incomplete cyclization or side reactions .
Q. What crystallography tools are optimal for resolving structural ambiguities in this compound, and how should refinement challenges be addressed?
- Methodological Answer :
- Software Selection : Use SHELX (e.g., SHELXL for refinement) due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data .
- Data Collection : Employ single-crystal X-ray diffraction with Mo-Kα radiation. For hygroscopic crystals, use cryoprotectants (e.g., Paratone-N oil) to prevent decay .
- Refinement Challenges : Address disorder in the ethyl or hydroxyethyl groups using restraints (e.g., SIMU/DELU in SHELXL) and validate with R-factor convergence (<5%) .
Q. How can biological activity assays (e.g., antimicrobial or anticancer) be designed to evaluate this compound, and what structural modifications enhance efficacy?
- Methodological Answer :
- Assay Design :
- Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Reference compound 23 (from ) showed activity at 289–290°C melting point .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Derivatives with pyrazolo[4,3-c]quinoline scaffolds demonstrated improved cytotoxicity .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., nitro) at C-3 to enhance DNA intercalation or modify the hydroxyethylamine chain to improve solubility .
Q. What mechanistic insights explain the regioselectivity of nitration and cyclization in the synthesis of this compound?
- Methodological Answer :
- Nitration : The active methylene group in β-ketoacids is preferentially nitrated due to resonance stabilization of the nitro group. Acidic conditions (H₂SO₄) promote both nitration and subsequent cyclization via dehydration .
- Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the carbonyl carbon forms the fused pyran ring, with steric effects directing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
